molecular formula C18H18N2O5 B5535980 3-(3,4-dimethoxyphenyl)-N-(4-methyl-3-nitrophenyl)acrylamide

3-(3,4-dimethoxyphenyl)-N-(4-methyl-3-nitrophenyl)acrylamide

Cat. No.: B5535980
M. Wt: 342.3 g/mol
InChI Key: NCRMALGUUCUOTN-RMKNXTFCSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-(4-methyl-3-nitrophenyl)acrylamide is an organic compound that features both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(4-methyl-3-nitrophenyl)acrylamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methyl-3-nitroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-N-(4-methyl-3-nitrophenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-(4-methyl-3-nitrophenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(4-methyl-3-nitrophenyl)acrylamide involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)-N-phenylacrylamide: Lacks the nitro group, which may result in different reactivity and applications.

    3-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acrylamide:

Uniqueness

3-(3,4-dimethoxyphenyl)-N-(4-methyl-3-nitrophenyl)acrylamide is unique due to the presence of both the nitro and methoxy groups, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-12-4-7-14(11-15(12)20(22)23)19-18(21)9-6-13-5-8-16(24-2)17(10-13)25-3/h4-11H,1-3H3,(H,19,21)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRMALGUUCUOTN-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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